molecular formula C14H24ClNO5S B6251414 tert-butyl 3-[(chlorosulfonyl)methyl]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 2137543-68-9

tert-butyl 3-[(chlorosulfonyl)methyl]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B6251414
CAS No.: 2137543-68-9
M. Wt: 353.9 g/mol
InChI Key: VCLFGTRGIXPXJU-UHFFFAOYSA-N
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Description

tert-Butyl 3-[(chlorosulfonyl)methyl]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. Its structure features a spirocyclic core, which is a bicyclic system where two rings are connected through a single atom, providing unique chemical properties.

Preparation Methods

The synthesis of tert-butyl 3-[(chlorosulfonyl)methyl]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with chlorosulfonylmethyl reagents under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

tert-Butyl 3-[(chlorosulfonyl)methyl]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-[(chlorosulfonyl)methyl]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-[(chlorosulfonyl)methyl]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This interaction can affect various biological pathways, making the compound useful in studying enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

Similar compounds to tert-butyl 3-[(chlorosulfonyl)methyl]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate include other spirocyclic compounds with different substituents. For example:

    tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Lacks the chlorosulfonyl group, leading to different reactivity and applications.

    tert-Butyl 3-[(methylsulfonyl)methyl]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate:

The uniqueness of tert-butyl 3-[(chlorosulfonyl)methyl]-2-oxa-8-azaspiro[4

Properties

CAS No.

2137543-68-9

Molecular Formula

C14H24ClNO5S

Molecular Weight

353.9 g/mol

IUPAC Name

tert-butyl 3-(chlorosulfonylmethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C14H24ClNO5S/c1-13(2,3)21-12(17)16-6-4-14(5-7-16)8-11(20-10-14)9-22(15,18)19/h11H,4-10H2,1-3H3

InChI Key

VCLFGTRGIXPXJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(OC2)CS(=O)(=O)Cl

Purity

95

Origin of Product

United States

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